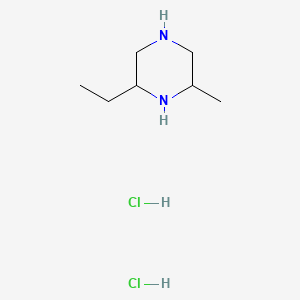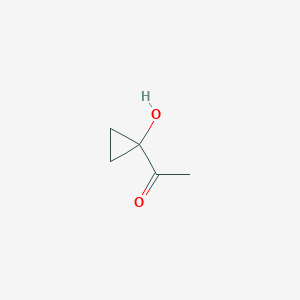
1-(1-Hydroxycyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclopropyl)ethanone is an organic compound with the molecular formula C5H8O2 It features a cyclopropyl ring substituted with a hydroxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxycyclopropyl)ethanone typically involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxy group. One common method is the hydroxylation of cyclopropyl ketones using oxidizing agents under controlled conditions. For instance, the reaction of cyclopropyl methyl ketone with hydroxylamine can yield 1-(1-hydroxycyclopropyl)ethanone .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxycyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropyl carboxylic acids or ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-(1-Hydroxycyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-hydroxycyclopropyl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring’s strain can also affect the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Cyclopropyl methyl ketone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopropyl carbinol: Contains a hydroxy group but lacks the ethanone moiety, leading to different reactivity and applications.
Uniqueness: 1-(1-Hydroxycyclopropyl)ethanone is unique due to the presence of both a hydroxy group and an ethanone moiety on the cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-(1-hydroxycyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(7)2-3-5/h7H,2-3H2,1H3 |
InChI Key |
WKMJEXPYKFWEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


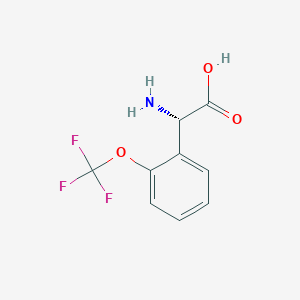

![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
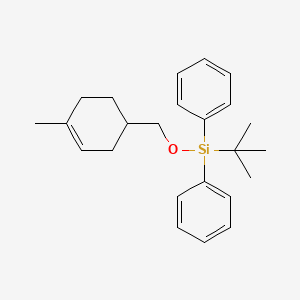

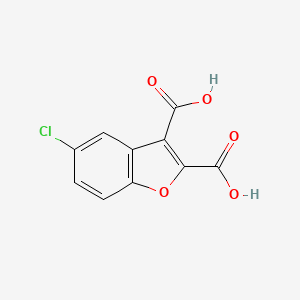
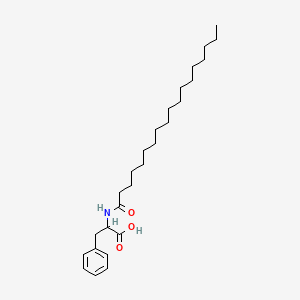

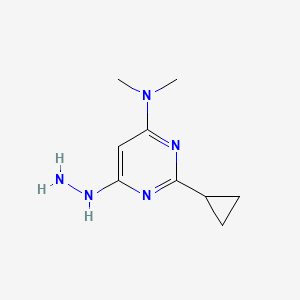
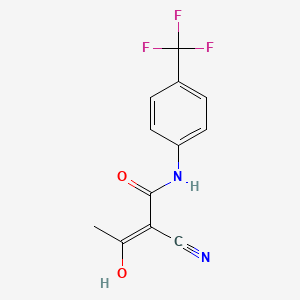
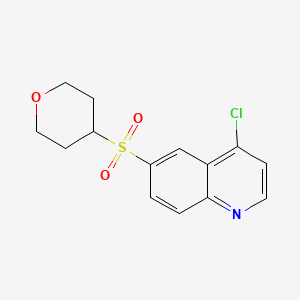
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
